molecular formula C7H5ClFNO4S B1378024 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 1158953-95-7

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1378024
CAS No.: 1158953-95-7
M. Wt: 253.64 g/mol
InChI Key: MPXPLKCMUDUGGU-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S and a molecular weight of 253.64 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with a sulfonyl chloride functional group. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Properties

IUPAC Name

4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c1-4-2-5(9)6(10(11)12)3-7(4)15(8,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXPLKCMUDUGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-fluoro-2-methyl-5-nitrobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions . The reaction proceeds as follows:

    Sulfonylation Reaction: 4-Fluoro-2-methyl-5-nitrobenzene is treated with chlorosulfonic acid, resulting in the formation of this compound.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to ensure the stability of the intermediate products and to prevent side reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane).

Scientific Research Applications

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives, respectively. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The presence of the fluorine, methyl, and nitro groups in this compound makes it unique and versatile for various chemical transformations and applications.

Biological Activity

4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride (4F2M5NBS) is a sulfonyl chloride compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4F2M5NBS features a benzene ring substituted with a fluorine atom at the para position, a methyl group at the ortho position, a nitro group at the meta position, and a sulfonyl chloride group at the first position. The electrophilic nature of the sulfonyl chloride allows it to react with various nucleophiles, influencing its biological interactions.

Property Value
Molecular FormulaC7H6ClFNO4S
Molecular Weight227.64 g/mol
Melting PointNot available
SolubilityNot available

The biological activity of 4F2M5NBS primarily arises from its ability to participate in electrophilic aromatic substitution reactions. It can react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids. This reactivity suggests potential roles in modifying proteins and other biomolecules, thereby altering their functions and influencing various biochemical pathways.

Target Interactions

  • Enzymatic Interactions : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity.
  • Cell Signaling : It may influence cell signaling pathways and gene expression through its interactions with cellular proteins.

Biological Activity

Research indicates that 4F2M5NBS has significant biological activities that can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties by disrupting bacterial cell functions.
  • Anticancer Potential : The compound's reactivity could be harnessed for developing anticancer agents by targeting specific cancer-related proteins.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various sulfonyl chlorides, including 4F2M5NBS. The results indicated that compounds with similar structures demonstrated effective inhibition against various bacterial strains. The mechanism was attributed to the formation of covalent bonds with essential bacterial proteins.

Study 2: Anticancer Applications

In a screening for inhibitors of PRMT5 (protein arginine methyltransferase 5), 4F2M5NBS was identified as a candidate due to its structural similarity to known inhibitors. It showed promising results in vitro, with an IC50 value indicating effective inhibition of cancer cell proliferation.

Q & A

How can synthesis protocols for 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride be optimized to improve yield and purity?

Level: Basic
Answer:
Optimization involves reagent selection, solvent polarity, and temperature control. Evidence from analogous sulfonyl chloride syntheses (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) suggests:

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] are common chlorinating agents. SOCl₂ is cost-effective but requires anhydrous conditions, while oxalyl dichloride offers better selectivity for nitro-containing substrates .
  • Solvents: Dichloromethane (DCM) or benzene are preferred. DCM enables faster reaction kinetics at 50°C, while benzene reduces side reactions (e.g., hydrolysis) during reflux .
  • Catalysts: N,N-dimethylformamide (DMF) or N-methylacetamide (NMA) act as Lewis acid catalysts, accelerating sulfonation. DMF is more effective in polar solvents like DCM .
  • Purification: Distillation under reduced pressure or recrystallization from non-polar solvents (e.g., hexane) removes unreacted starting materials.

Table 1: Synthesis Method Comparison

ReagentSolventTemp (°C)CatalystYield (%)Purity (HPLC)
SOCl₂Benzene80NMA7892%
(COCl)₂DCM50DMF8595%

What advanced spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR: Assigns substituent positions. The fluorine atom at C4 causes splitting patterns (e.g., doublets for adjacent protons), while the nitro group at C5 deshields nearby carbons by ~10 ppm .
  • IR Spectroscopy: Confirms sulfonyl chloride (S=O stretch at 1370–1350 cm⁻¹ and 1180–1160 cm⁻¹) and nitro (N=O stretch at 1530–1500 cm⁻¹) groups .
  • Mass Spectrometry (EI-MS): Identifies molecular ion peaks (e.g., [M]⁺ at m/z 267) and fragmentation patterns (e.g., loss of Cl⁻ or NO₂ groups) .

What are the best practices for handling and storing this compound to prevent degradation?

Level: Basic
Answer:

  • Handling: Use inert atmosphere (N₂/Ar) gloveboxes to avoid hydrolysis. Moisture-sensitive reactions require anhydrous solvents (e.g., DCM dried over molecular sieves) .
  • Storage: Store at −20°C in amber glass vials with PTFE-lined caps. Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical-mediated decomposition .
  • Solubility: Use aprotic solvents (e.g., THF, DCM) for stock solutions. Avoid alcohols or water-containing systems .

How can researchers resolve contradictions in reported stability data for sulfonyl chlorides under varying conditions?

Level: Advanced
Answer:
Contradictions often arise from solvent polarity, trace moisture, or catalytic impurities. Systematic approaches include:

  • Kinetic Studies: Monitor hydrolysis rates via HPLC under controlled humidity (e.g., 0–5% H₂O in DCM).
  • Accelerated Stability Testing: Use thermal stress (40–60°C) to identify degradation pathways. For example, nitro group reduction may compete with sulfonyl chloride hydrolysis .
  • Impurity Profiling: LC-MS can detect trace aldehydes (from DMF degradation) or sulfonic acids (hydrolysis byproducts) that destabilize the compound .

What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions?

Level: Advanced
Answer:
The nitro group is a strong meta-directing, deactivating substituent. In sulfonation:

  • Electrophilic Attack: The sulfonyl chloride group activates the benzene ring at the ortho/para positions, but the nitro group at C5 directs incoming electrophiles to C3 or C6.
  • Steric Effects: The methyl group at C2 hinders substitution at adjacent positions, favoring reactivity at C1 (sulfonation site) .
  • Computational Modeling: Density Functional Theory (DFT) studies show nitro group electron-withdrawing effects increase the activation energy for para-substitution by 15–20 kJ/mol compared to meta .

How do solvent polarity and temperature affect regioselectivity in derivative synthesis?

Level: Advanced
Answer:

  • Polar Solvents (e.g., DMF): Stabilize charged intermediates, favoring SN2 mechanisms for nucleophilic substitutions (e.g., amine coupling to sulfonyl chloride).
  • Non-Polar Solvents (e.g., Toluene): Promote radical pathways or Friedel-Crafts alkylation at the methyl group .
  • Temperature: Lower temps (0–20°C) suppress side reactions (e.g., nitro group reduction), while higher temps (50–80°C) accelerate sulfonation but risk decomposition .

Table 2: Solvent Impact on Reactivity

SolventDielectric ConstantDominant PathwayByproduct Formation
DCM8.93ElectrophilicLow (<5%)
Benzene2.28RadicalHigh (15–20%)

What safety protocols are critical for mitigating hazards during large-scale reactions?

Level: Basic
Answer:

  • PPE: Acid-resistant gloves (e.g., neoprene), face shields, and vapor-tight goggles.
  • Ventilation: Use scrubbers to neutralize HCl fumes (released during sulfonation) with NaOH solutions .
  • Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) and adsorbents (e.g., vermiculite) .

How can surface chemistry interactions influence experimental outcomes in heterogeneous systems?

Level: Advanced
Answer:

  • Adsorption Effects: Glassware surfaces can catalyze hydrolysis via silanol groups. Use PTFE-lined reactors to minimize this .
  • Microscopic Analysis: Atomic Force Microscopy (AFM) reveals that nitrobenzene derivatives form self-assembled monolayers on gold surfaces, altering reaction kinetics .

What computational tools are recommended for predicting reaction pathways?

Level: Advanced
Answer:

  • DFT Software (e.g., Gaussian, ORCA): Models transition states and intermediates for sulfonation/nitration steps .
  • Molecular Dynamics (MD): Simulates solvent effects on conformational stability (e.g., DCM vs. THF solvation shells) .

How can researchers validate contradictory spectral data from different laboratories?

Level: Advanced
Answer:

  • Interlaboratory Studies: Share samples under standardized conditions (e.g., NMR referenced to TMS in CDCl₃).
  • High-Resolution Mass Spectrometry (HR-MS): Resolves isotopic patterns to confirm molecular formulas (e.g., distinguishing Cl⁻ vs. CH₃SO₂⁻ fragments) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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